5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate
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Overview
Description
5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate is a compound that features a trifluoromethyl group attached to a thianthrenium ion, paired with a trifluoromethanesulfonate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoromethanesulfinate (CF3SO2Na) under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to generate trifluoromethyl-containing intermediates on demand. This approach minimizes the reliance on perfluoroalkyl precursor reagents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like peroxides, and reducing agents such as hydrides. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane (TMSCF3): Used in nucleophilic trifluoromethylation reactions.
Sodium trifluoromethanesulfinate (CF3SO2Na): Employed in oxidative trifluoromethylation reactions.
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Utilized in the synthesis of trifluoromethylated compounds.
Uniqueness
5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate is unique due to its combination of a thianthrenium ion with a trifluoromethyl group, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other trifluoromethylated compounds may not be as effective .
Properties
IUPAC Name |
trifluoromethanesulfonate;5-(trifluoromethyl)thianthren-5-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3S2.CHF3O3S/c14-13(15,16)18-11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)18;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRWDTIWUGMKSC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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